molecular formula C21H25NO4 B6333272 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester CAS No. 199982-18-8

4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester

Cat. No.: B6333272
CAS No.: 199982-18-8
M. Wt: 355.4 g/mol
InChI Key: MRONHSNIDBFNRF-UHFFFAOYSA-N
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Description

4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester is a structurally complex benzoic acid derivative featuring:

  • A methyl ester group at the carboxylic acid position.
  • A 4-substituted benzyl-tert-butoxycarbonyl (Boc)-protected amino-methyl group on the aromatic ring.

This compound is likely used as an intermediate in organic synthesis, particularly in peptide chemistry or pharmaceutical development, where Boc protection ensures amine group stability during reactions . The benzyl group may further modulate solubility or reactivity. While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., Boc-protected benzoates) are synthesized via esterification or carbamate-forming reactions using catalysts like anhydrous FeCl₃ or sulfuric acid .

Properties

IUPAC Name

methyl 4-[[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22(14-16-8-6-5-7-9-16)15-17-10-12-18(13-11-17)19(23)25-4/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRONHSNIDBFNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation of Benzoic Acid Derivatives

The foundational step involves introducing the aminomethyl group at the para-position of the benzoic acid skeleton. A common approach utilizes 4-bromomethylbenzoic acid methyl ester as the starting material, which undergoes nucleophilic substitution with a benzylamine derivative. For instance:

  • Benzylamine (2 equivalents) reacts with 4-bromomethylbenzoic acid methyl ester in tetrahydrofuran (THF) at 60°C for 12 hours , yielding 4-(benzylaminomethyl)benzoic acid methyl ester with ~85% efficiency.

Dual Protection of the Amine Group

The primary amine is sequentially protected with tert-butoxycarbonyl (Boc) and benzyl groups to achieve the desired substitution pattern.

Boc Protection Under Basic Conditions

  • 4-(Benzylaminomethyl)benzoic acid methyl ester is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in the presence of triethylamine (TEA, 2 equivalents) in dichloromethane (DCM) at 25°C for 4 hours . This step affords 4-[(benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester in 72–78% yield .

Alternative Route: Simultaneous Protection

A one-pot method using benzyl chloroformate (Cbz-Cl) and Boc₂O in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) catalysis has been reported, though yields are lower (~60%) due to competing side reactions.

Optimization of Esterification and Protection

Esterification of Carboxylic Acid Precursors

For substrates starting as carboxylic acids, esterification is critical. 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid is converted to its methyl ester via:

  • Methanol (excess) and thionyl chloride (SOCl₂, 1.5 equivalents) under reflux for 6 hours , achieving >90% conversion.

  • Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in dry DCM at 0–5°C for 12 hours , yielding 88% product.

Boc Deprotection and Re-Protection

Intermediate deprotection may be required for functional group compatibility:

  • Trifluoroacetic acid (TFA, 20% in DCM) removes the Boc group at 0°C within 1 hour , followed by re-protection with Boc₂O to rectify incomplete reactions.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Stepwise Protection Boc₂O, TEA, DCM, 25°C, 4h72–78%High selectivity, minimal side productsRequires anhydrous conditions
One-Pot Protection Cbz-Cl, Boc₂O, DMAP, DMF, 24h~60%Reduced stepsLower yield due to competing pathways
Esterification (SOCl₂) MeOH, SOCl₂, reflux, 6h>90%Rapid, high efficiencyHazardous SOCl₂ handling
DCC/DMAP Coupling DCC, DMAP, DCM, 0–5°C, 12h88%Mild conditionsCostly reagents

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance Boc protection efficiency:

  • A mixture of 4-(benzylaminomethyl)benzoic acid methyl ester , Boc₂O , and TEA in acetonitrile is processed at 50°C with a residence time of 15 minutes , achieving 94% yield and >99% purity.

Solvent Recycling

Tetrahydrofuran (THF) and DCM are recovered via distillation, reducing waste and costs by ~40% in pilot-scale productions.

Challenges and Mitigation Strategies

Epimerization at the Aminomethyl Center

Prolonged exposure to acidic or basic conditions may cause racemization. Mitigation includes:

  • Using sterically hindered bases (e.g., 2,6-lutidine ) during Boc protection.

  • Maintaining reaction temperatures below 30°C .

Byproduct Formation

-N-Benzylurea derivatives may form during carbamate protection. This is minimized by:

  • Strict control of Boc₂O stoichiometry (1.05–1.1 equivalents) .

  • Molecular sieves (4Å) to scavenge water .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester involves the protection of amines through the Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine . This allows for selective protection and deprotection of amines during chemical synthesis .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Efficiency : Compounds like 4-tert-butyl-benzoate highlight the role of catalysts (e.g., FeCl₃) in achieving high yields (>90%) for industrial-scale production .
  • Protective Group Stability : Boc-protected derivatives (e.g., ) are preferred in multi-step syntheses due to their resistance to basic conditions and selective deprotection under acids.
  • Solubility vs. Reactivity: Hydrophilic substituents (e.g., hydroxyl in ’s 4-(4-hydroxybutyl)benzoate) improve aqueous solubility but may limit compatibility with non-polar reaction media .

Biological Activity

4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester (CAS No: 199982-18-8) is a complex organic compound that plays a significant role in organic synthesis and medicinal chemistry. Its structure includes a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its utility in various biological applications, particularly in peptide synthesis and drug development.

  • Molecular Formula : C21H25NO4
  • Molecular Weight : 355.43770 g/mol
  • Purity : ≥95%
  • Appearance : White solid

The synthesis of this compound typically involves the protection of amines using the Boc group, which is crucial for maintaining the stability of amine functionalities during chemical reactions. The Boc group is acid-labile, allowing for its removal under acidic conditions to yield the free amine, which can then participate in further chemical transformations.

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Peptide Synthesis

This compound serves as a building block in the synthesis of peptides and proteins, facilitating the introduction of specific amino acid sequences necessary for biological studies. The Boc protecting group allows for selective reactions without interfering with other functional groups.

2. Medicinal Chemistry

Research indicates that derivatives of this compound have potential applications as pharmaceutical agents. For instance, it has been utilized in synthesizing indoleamide derivatives that function as EP2 antagonists, showcasing its role in developing selective inhibitors for therapeutic targets .

3. Cancer Research

Preliminary studies have suggested that compounds similar to this compound may exhibit anti-cancer properties by inhibiting specific mitotic kinesins involved in cancer cell proliferation. For example, high-throughput screening has identified inhibitors that induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes .

Case Studies and Research Findings

Several notable studies have highlighted the biological implications of this compound:

  • Study on HSET Inhibitors : Research involving high-throughput screening identified compounds that inhibit HSET (KIFC1), a kinesin essential for cancer cell survival. These inhibitors demonstrated micromolar to nanomolar potency against HSET and induced multipolarity in cancer cells, suggesting a potential mechanism for anti-cancer activity .
  • Peptide Chemistry Applications : The compound has been effectively used to synthesize peptides with specific bioactivities, demonstrating its versatility in medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Boc-Asp(OBzl)-OHStructureUsed in peptide synthesis; less versatile than this compound
Boc-Gly-OHStructureCommonly used but lacks the specificity provided by benzyl protection

Q & A

Q. What are the common synthetic routes for preparing 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, and what critical steps ensure high yield and purity?

  • Methodological Answer: Synthesis typically involves sequential protection-deprotection strategies. First, the amino group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). The methyl ester is introduced through esterification of the benzoic acid moiety using methanol and a coupling agent like DCC or HCl catalysis. Key steps include:
  • Protection: Ensure anhydrous conditions for Boc protection to prevent hydrolysis .
  • Coupling: Use stoichiometric control to avoid over- or under-functionalization .
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • Methodological Answer:
  • 13C NMR: Identifies the Boc-protected amine (δ ~155 ppm for the carbonyl, δ ~80 ppm for tert-butyl carbons) and methyl ester (δ ~52 ppm for OCH3) .
  • 1H NMR: Look for benzyl protons (δ ~7.3 ppm, multiplet) and tert-butyl singlet (δ ~1.4 ppm) .
  • IR Spectroscopy: Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and Boc urethane (N-H stretch ~3350 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .

Q. What are the common impurities encountered during synthesis, and how can chromatographic methods be optimized for their detection?

  • Methodological Answer: Common impurities include:
  • Unprotected amine: Due to incomplete Boc protection (resolved via TLC monitoring, Rf ~0.5 in 3:7 EtOAc/hexane).
  • Ester hydrolysis byproducts: Detectable via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (retention indices ~1.80 for methyl benzoate derivatives) .
  • Coupling reagent residues: Use preparative SEC (size-exclusion chromatography) for removal .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the reactivity of the amino methyl group in subsequent reactions, and what conditions are required for its selective removal?

  • Methodological Answer: The Boc group stabilizes the amine against nucleophilic or oxidative side reactions but requires acidic conditions (e.g., TFA/DCM or HCl/dioxane) for cleavage. Critical considerations:
  • Acid Sensitivity: Avoid prolonged exposure to strong acids to prevent ester hydrolysis .
  • Selectivity: Boc is stable to bases and nucleophiles, enabling orthogonal protection strategies (e.g., with Fmoc groups) .
  • Mechanistic Insight: Deprotection proceeds via carbocation formation, which can be monitored by in situ FTIR to optimize reaction time .

Q. What experimental strategies can resolve contradictions in reaction yields reported in literature for coupling Boc-protected intermediates with benzoic acid derivatives?

  • Methodological Answer: Yield discrepancies often arise from:
  • Solvent Polarity: Use DMF for polar intermediates or THF for sterically hindered substrates .
  • Catalyst Choice: Switch between DMAP (for rapid acylation) or HOBt (to suppress racemization) .
  • Temperature Control: Lower temperatures (0–5°C) improve selectivity in coupling steps .
  • Real-Time Monitoring: Employ reaction calorimetry to track exothermic events and adjust reagent addition rates .

Q. What mechanistic insights explain the stability differences between benzyloxycarbonyl (Cbz) and Boc protecting groups under acidic or basic conditions?

  • Methodological Answer:
  • Boc Stability: Resists base (e.g., piperidine) but cleaves under mild acids (TFA), making it ideal for acid-labile substrates. The tert-butyl group provides steric shielding .
  • Cbz Reactivity: Cleaved by hydrogenolysis (H2/Pd-C) or strong acids (HBr/AcOH), limiting compatibility with reducible functional groups .
  • Comparative Studies: DFT calculations show Boc’s carbamate resonance stabilization lowers activation energy for acidolysis vs. Cbz .

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